

# Probing the MLLT1/3 Interactome: A Guide to Immunoprecipitation with SGC-iMLLT

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SGC-iMLLT

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Toulouse, France – December 13, 2025 – For researchers in oncology, epigenetics, and drug development, understanding the intricate protein interactions that drive cancer is paramount. **SGC-iMLLT**, a potent and selective chemical probe, has emerged as a critical tool for investigating the functions of the YEATS domain-containing proteins MLLT1 (ENL) and MLLT3 (AF9). These proteins are key components of powerful transcriptional regulatory complexes and are frequently implicated in aggressive leukemias. This application note provides a detailed guide to utilizing **SGC-iMLLT** in immunoprecipitation-based workflows to dissect the MLLT1/3 interactome and elucidate the mechanisms of transcriptional dysregulation in cancer.

## Introduction to SGC-iMLLT and its Targets

**SGC-iMLLT** is a first-in-class chemical probe that specifically inhibits the YEATS domains of MLLT1 and MLLT3.<sup>[1][2]</sup> The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated and crotonylated lysine residues on histone tails, thereby tethering MLLT1/3 and their associated protein complexes to active chromatin regions.<sup>[1]</sup>

MLLT1 and MLLT3 are crucial scaffolding proteins within two major transcriptional elongation complexes: the Super Elongation Complex (SEC) and the DOT1L complex.<sup>[1][3][4]</sup> The SEC, which includes key components like AFF4, CDK9, and ELL2, is a potent driver of transcriptional elongation.<sup>[3][4]</sup> The DOT1L complex, on the other hand, is responsible for histone H3 lysine 79 (H3K79) methylation, a mark associated with active transcription. By inhibiting the chromatin

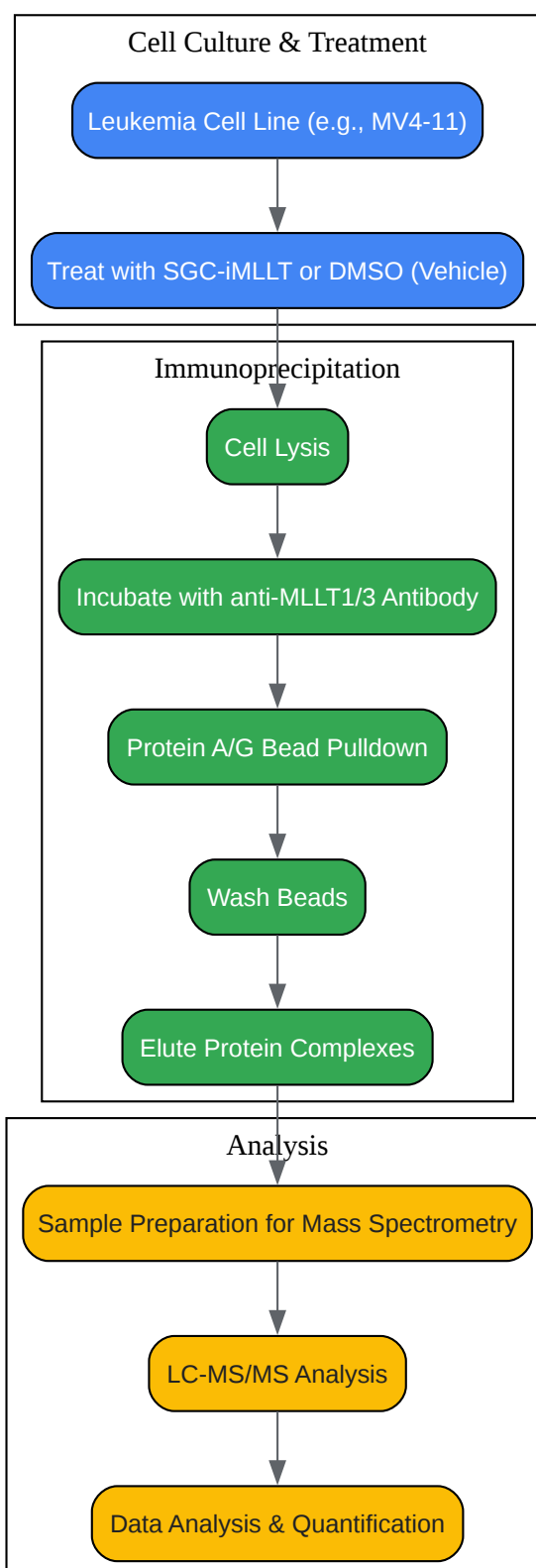
anchoring of MLLT1/3, **SGC-iMLLT** provides a powerful approach to study the composition and dynamics of these complexes and their role in gene regulation.

## Application: Co-Immunoprecipitation to Probe the MLLT1/3 Interactome

Co-immunoprecipitation (Co-IP) is a robust technique to identify protein-protein interactions. When coupled with quantitative mass spectrometry, it allows for the precise measurement of changes in protein complex composition under different conditions. Here, we outline a protocol to investigate the effect of **SGC-iMLLT** on the interaction of MLLT1/3 with their binding partners. This can reveal proteins whose association with MLLT1/3 is dependent on their engagement with chromatin.

## Experimental Workflow

The overall experimental workflow involves treating cells with **SGC-iMLLT** or a vehicle control, followed by lysis and immunoprecipitation of the target protein (MLLT1 or MLLT3). The co-precipitated proteins are then identified and quantified by mass spectrometry.



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**Figure 1:** Experimental workflow for Co-IP with **SGC-iMLLT**.

## Detailed Experimental Protocol

This protocol is optimized for a human leukemia cell line, such as MV4-11, which is known to be sensitive to MLLT1/3 inhibition.

### Materials:

- Human leukemia cell line (e.g., MV4-11)
- **SGC-iMLLT** (and a negative control compound if available)
- DMSO (vehicle control)
- Primary antibody against MLLT1 or MLLT3 (IP-grade)
- Isotype control IgG
- Protein A/G magnetic beads
- Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

### Procedure:

- Cell Culture and Treatment:
  - Culture MV4-11 cells to a density of approximately  $1-2 \times 10^6$  cells/mL.
  - Treat cells with **SGC-iMLLT** (e.g., 1  $\mu$ M) or an equivalent volume of DMSO for 4-6 hours. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
- Cell Lysis:

- Harvest and wash the cells with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and determine the protein concentration.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
  - Incubate the pre-cleared lysate with the anti-MLLT1/3 antibody or isotype control IgG overnight at 4°C on a rotator.
  - Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
- Washing and Elution:
  - Collect the beads using a magnetic stand and discard the supernatant.
  - Wash the beads three times with Wash Buffer.
  - Elute the protein complexes from the beads by incubating with Elution Buffer for 5-10 minutes at room temperature.
  - Immediately neutralize the eluate with Neutralization Buffer.
- Sample Preparation for Mass Spectrometry:
  - The eluted proteins are then subjected to in-solution trypsin digestion.
  - The resulting peptides are desalted and prepared for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

## Data Presentation and Interpretation

Quantitative mass spectrometry will provide a list of proteins identified in each sample, along with their relative abundance. The data should be analyzed to identify proteins that are significantly depleted from the MLLT1/3 immunoprecipitates upon **SGC-iMLLT** treatment.

Table 1: Quantitative Mass Spectrometry Analysis of MLLT1/3 Interacting Proteins

Protein	Function	Fold Change (SGC-iMLLT vs. DMSO)	p-value
Bait: MLLT1/MLLT3	Chromatin reader	1.0 (Normalized)	-
AFF4	SEC component	0.45	< 0.01
CDK9	SEC component	0.52	< 0.01
ELL2	SEC component	0.60	< 0.05
DOT1L	Histone methyltransferase	0.38	< 0.01
AF4 (AFF1)	Transcription factor	0.41	< 0.01
CBX8	Polycomb complex protein	0.95	> 0.05
BCOR	Transcriptional corepressor	1.02	> 0.05

Note: The fold change values presented are hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions.

A decrease in the fold change for proteins like AFF4, CDK9, ELL2, and DOT1L upon **SGC-iMLLT** treatment would suggest that their interaction with MLLT1/3 is at least partially dependent on the tethering of the complex to chromatin via the YEATS domain. Proteins whose interaction is unaffected (fold change close to 1.0) may interact with MLLT1/3 in a chromatin-independent manner.

## MLLT1/3 Signaling Pathway

MLLT1 and MLLT3 act as critical adaptors, linking chromatin to the transcriptional machinery. The following diagram illustrates the central role of MLLT1/3 in the SEC and DOT1L complexes and the inhibitory effect of **SGC-iMLLT**.

**Figure 2:** MLLT1/3 signaling pathway and the inhibitory action of **SGC-iMLLT**.

## Conclusion

**SGC-iMLLT** is an invaluable tool for dissecting the protein-protein interactions involving MLLT1 and MLLT3. The co-immunoprecipitation protocol outlined here, in conjunction with quantitative mass spectrometry, provides a robust framework for identifying chromatin-dependent and -independent interactors of these key transcriptional regulators. Such studies are crucial for a deeper understanding of the molecular mechanisms underlying leukemia and for the development of novel therapeutic strategies targeting these pathways.

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## References

- 1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Probe SGC-iMLLT | Chemical Probes Portal [[chemicalprobes.org](https://chemicalprobes.org/)]
- 3. The super elongation complex (SEC) family in transcriptional control - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. The super elongation complex (SEC) and MLL in development and disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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